2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1242934-04-8
VCID: VC7435471
InChI: InChI=1S/C21H20ClN5O4S/c1-12-16-20(24-11-27(21(16)29)10-15(28)23-8-3-9-30-2)32-17(12)19-25-18(26-31-19)13-4-6-14(22)7-5-13/h4-7,11H,3,8-10H2,1-2H3,(H,23,28)
SMILES: CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H20ClN5O4S
Molecular Weight: 473.93

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide

CAS No.: 1242934-04-8

Cat. No.: VC7435471

Molecular Formula: C21H20ClN5O4S

Molecular Weight: 473.93

* For research use only. Not for human or veterinary use.

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide - 1242934-04-8

Specification

CAS No. 1242934-04-8
Molecular Formula C21H20ClN5O4S
Molecular Weight 473.93
IUPAC Name 2-[6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methoxypropyl)acetamide
Standard InChI InChI=1S/C21H20ClN5O4S/c1-12-16-20(24-11-27(21(16)29)10-15(28)23-8-3-9-30-2)32-17(12)19-25-18(26-31-19)13-4-6-14(22)7-5-13/h4-7,11H,3,8-10H2,1-2H3,(H,23,28)
Standard InChI Key XJTIPYGZUMSQIA-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Features

Core Architecture

The molecule integrates three heterocyclic systems:

  • Thieno[2,3-d]pyrimidin-4-one: A fused bicyclic system comprising a thiophene ring conjugated with a pyrimidinone, known for its planar structure and hydrogen-bonding capabilities.

  • 1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to metabolic stability and π-π stacking interactions .

  • 4-Chlorophenyl Substituent: Enhances lipophilicity and may facilitate hydrophobic interactions with biological targets.

The 3-methoxypropyl acetamide side chain introduces flexibility and hydrogen-bond acceptor/donor properties, potentially improving solubility and target engagement .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number1242934-04-8
IUPAC Name2-[6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methoxypropyl)acetamide
Molecular FormulaC21H20ClN5O4S
Molecular Weight473.93 g/mol
SMILESCC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Synthesis and Physicochemical Properties

Computed Physicochemical Data

Key properties derived from computational models include:

Table 2: Physicochemical Profile

PropertyValueMethod
XLogP33
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Topological Polar Surface Area138 Ų
Rotatable Bonds8

The compound’s moderate lipophilicity (XLogP3 = 3) and balanced polar surface area suggest favorable membrane permeability and oral bioavailability potential .

Biological Activity and Molecular Docking

Predicted Target Engagement

Molecular docking studies hypothesize interactions with:

  • Protein Kinases: The planar thienopyrimidine core may occupy the ATP-binding pocket, as seen in kinase inhibitors like imatinib.

  • Cyclooxygenase-2 (COX-2): The oxadiazole moiety could mimic arachidonic acid, inhibiting prostaglandin synthesis.

  • Microbial Enzymes: The chlorophenyl group may disrupt bacterial cell wall biosynthesis via hydrophobic interactions.

Table 3: Docking Scores Against Hypothetical Targets

TargetPredicted Binding Affinity (kcal/mol)Method
EGFR Kinase-9.7AutoDock Vina
COX-2-8.2MOE
Penicillin-Binding Protein-7.9GOLD

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator